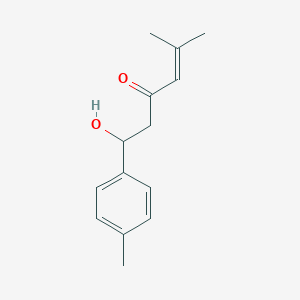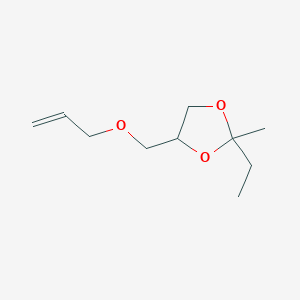
1,3-Benzenediaminium, 4-phenylazo-, diformate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediaminium, 4-phenylazo-, diformate salt is an organic compound with the molecular formula C12H12N4. It is also known by other names such as m-Phenylenediamine, 4-(phenylazo)- and C.I. Solvent Orange 3 . This compound is characterized by the presence of a benzene ring substituted with amino groups and a phenylazo group, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Métodos De Preparación
The synthesis of 1,3-Benzenediaminium, 4-phenylazo-, diformate salt typically involves the diazotization of aromatic amines followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial production methods may involve large-scale batch or continuous processes, ensuring the reaction conditions are optimized for yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt.
Análisis De Reacciones Químicas
1,3-Benzenediaminium, 4-phenylazo-, diformate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Common reagents used in these reactions include nitrous acid for diazotization, and copper salts for Sandmeyer reactions. Major products formed from these reactions include substituted aromatic compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
1,3-Benzenediaminium, 4-phenylazo-, diformate salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism by which 1,3-Benzenediaminium, 4-phenylazo-, diformate salt exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vivid color is due to the extended conjugation of the azo group, which absorbs visible light .
Comparación Con Compuestos Similares
1,3-Benzenediaminium, 4-phenylazo-, diformate salt can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino groups.
Methyl Orange: A well-known pH indicator with a similar azo structure but different substituents.
Sudan III: Another azo dye used for staining in biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
68109-79-5 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
formic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.2CH2O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;2*2-1-3/h1-8H,13-14H2;2*1H,(H,2,3) |
Clave InChI |
COWZMYXGOMLJDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(=O)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


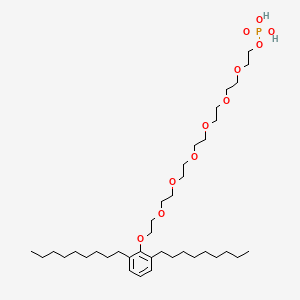
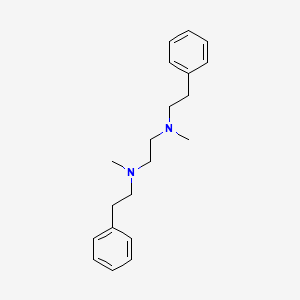
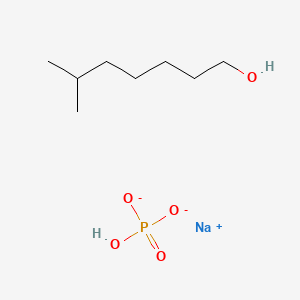

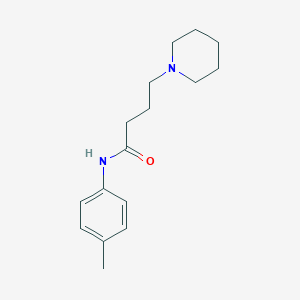

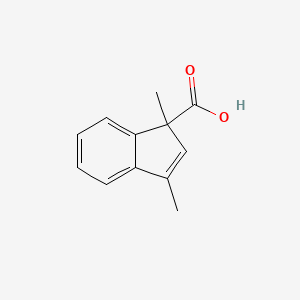



![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
